N-(4-methoxyphenyl)-2-[4-oxo-2-(4-sulfamoylanilino)-1,3-thiazol-5-yl]acetamide
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Overview
Description
N-(4-methoxyphenyl)-2-{4-oxo-2-[(4-sulfamoylphenyl)amino]-4,5-dihydro-1,3-thiazol-5-yl}acetamide is a complex organic compound with potential applications in various fields including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazole ring, a sulfamoylphenyl group, and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-{4-oxo-2-[(4-sulfamoylphenyl)amino]-4,5-dihydro-1,3-thiazol-5-yl}acetamide typically involves multiple steps. One common method includes the condensation of 4-methoxyaniline with a thiazole derivative under controlled conditions. The reaction is often catalyzed by agents such as dicyclohexyl carbodiimide (DCC) and 4-N,N-dimethylaminopyridine (DMAP) in a solvent like dimethylformamide (DMF) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include precise control of temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-{4-oxo-2-[(4-sulfamoylphenyl)amino]-4,5-dihydro-1,3-thiazol-5-yl}acetamide can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and sulfamoyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-methoxyphenyl)-2-{4-oxo-2-[(4-sulfamoylphenyl)amino]-4,5-dihydro-1,3-thiazol-5-yl}acetamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-{4-oxo-2-[(4-sulfamoylphenyl)amino]-4,5-dihydro-1,3-thiazol-5-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2,2-dimethylpropanamide: Similar in structure but lacks the thiazole and sulfamoyl groups.
N-(4-methoxyphenyl)acetamide: Simpler structure with only the methoxyphenyl and acetamide groups.
Uniqueness
N-(4-methoxyphenyl)-2-{4-oxo-2-[(4-sulfamoylphenyl)amino]-4,5-dihydro-1,3-thiazol-5-yl}acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the thiazole ring and sulfamoyl group distinguishes it from simpler analogs and contributes to its diverse applications .
Properties
Molecular Formula |
C18H18N4O5S2 |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[4-oxo-2-(4-sulfamoylphenyl)imino-1,3-thiazolidin-5-yl]acetamide |
InChI |
InChI=1S/C18H18N4O5S2/c1-27-13-6-2-11(3-7-13)20-16(23)10-15-17(24)22-18(28-15)21-12-4-8-14(9-5-12)29(19,25)26/h2-9,15H,10H2,1H3,(H,20,23)(H2,19,25,26)(H,21,22,24) |
InChI Key |
JYUISKHQRPNLNU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NC3=CC=C(C=C3)S(=O)(=O)N)S2 |
Origin of Product |
United States |
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